all-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid
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Overview
Description
All-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is a synthetic organic compound It is characterized by its complex structure, which includes a cyclopentene ring, multiple double bonds, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of all-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid typically involves multiple steps:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the cyclopentene ring with a methoxyethyl group.
Formation of the Polyene Chain: The polyene chain can be constructed through a series of Wittig or Horner-Wadsworth-Emmons reactions.
Introduction of the Carboxylic Acid Group: The final step involves the oxidation of an aldehyde or alcohol precursor to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the methoxyethyl group.
Reduction: Reduction reactions can target the double bonds, converting them to single bonds.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Compounds with different functional groups replacing the methoxyethyl group.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes or receptors, altering their activity. The polyene chain and carboxylic acid group are likely key features in these interactions.
Comparison with Similar Compounds
Similar Compounds
All-trans-retinoic acid: Similar polyene chain and carboxylic acid group.
All-trans-lycopene: Similar polyene chain but lacks the carboxylic acid group.
All-trans-beta-carotene: Similar polyene chain but lacks the carboxylic acid group.
Uniqueness
All-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is unique due to the presence of the methoxyethyl group and the cyclopentene ring, which are not found in the similar compounds listed above.
Properties
CAS No. |
50890-38-5 |
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Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-[2-(1-methoxyethyl)-5,5-dimethylcyclopenten-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(22)23)10-11-19-18(17(3)24-6)12-13-21(19,4)5/h7-11,14,17H,12-13H2,1-6H3,(H,22,23)/b9-7+,11-10+,15-8+,16-14+ |
InChI Key |
RKWVSFHNPUONCU-XPSLGPGOSA-N |
Isomeric SMILES |
CC(C1=C(C(CC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)OC |
Canonical SMILES |
CC(C1=C(C(CC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C)OC |
Origin of Product |
United States |
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